molecular formula C17H14Cl2N2O2 B5186272 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

Cat. No. B5186272
M. Wt: 349.2 g/mol
InChI Key: VPIGRYJNEXYXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride involves the inhibition of dihydrofolate reductase and thymidylate synthase. By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to cell death. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and context. In cancer cells, the compound induces cell death and inhibits tumor growth. In bacterial and parasitic infections, the compound disrupts DNA synthesis and inhibits bacterial and parasitic growth. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in lab experiments is its potency and specificity. The compound is a potent inhibitor of dihydrofolate reductase and thymidylate synthase, making it an attractive tool for studying these enzymes. However, one limitation of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride. One area of research is the development of more potent and specific inhibitors of dihydrofolate reductase and thymidylate synthase. Another area of research is the development of novel therapeutic applications for the compound, such as in the treatment of inflammatory diseases or viral infections. Finally, research on the potential toxicity of the compound and ways to mitigate this toxicity will be important for its continued use in scientific research.

Synthesis Methods

The synthesis of 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride involves several steps. The starting material is 4-chloro-2-methylaniline, which is reacted with 2-chloro-6-methylquinoline to form the intermediate product. This intermediate is then reacted with 3-nitrobenzoic acid to form the final product, which is then converted to the hydrochloride salt. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell division, making them attractive targets for cancer chemotherapy. The compound has also been studied for its potential use in the treatment of bacterial and parasitic infections.

properties

IUPAC Name

3-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2.ClH/c1-10-7-16(14-9-12(18)5-6-15(14)19-10)20-13-4-2-3-11(8-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIGRYJNEXYXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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